molecular formula C12H18N2O B1314401 N-(4-methoxyphenyl)piperidin-4-amine CAS No. 37656-54-5

N-(4-methoxyphenyl)piperidin-4-amine

Cat. No. B1314401
CAS RN: 37656-54-5
M. Wt: 206.28 g/mol
InChI Key: UFNFEMTWSJTTFW-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)piperidin-4-amine” is a biochemical used for proteomics research . It has a molecular formula of C12H18N2O and a molecular weight of 206.28 .


Synthesis Analysis

Piperidines, which include “N-(4-methoxyphenyl)piperidin-4-amine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)piperidin-4-amine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “N-(4-methoxyphenyl)piperidin-4-amine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry, where piperidine derivatives are present in more than twenty classes of pharmaceuticals .


Physical And Chemical Properties Analysis

“N-(4-methoxyphenyl)piperidin-4-amine” has a molecular formula of C12H18N2O and a molecular weight of 206.28 . More specific physical and chemical properties are not mentioned in the retrieved sources.

Scientific Research Applications

Role in Drug Design

Piperidines, including N-(4-methoxyphenyl)piperidin-4-amine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Presence in Pharmaceuticals

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant presence of piperidine compounds, including N-(4-methoxyphenyl)piperidin-4-amine, in pharmaceutical research.

Synthesis Methods

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including N-(4-methoxyphenyl)piperidin-4-amine, is an important task of modern organic chemistry . There have been several reviews concerning specific methods of piperidine synthesis .

Biological and Pharmacological Activity

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the biological and pharmacological activity of these compounds, including N-(4-methoxyphenyl)piperidin-4-amine, is a significant area of research .

Proteomics Research

N-(4-methoxyphenyl)piperidin-4-amine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand disease mechanisms .

Future Directions

Piperidines, including “N-(4-methoxyphenyl)piperidin-4-amine”, are significant in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of piperidine derivatives .

properties

IUPAC Name

N-(4-methoxyphenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-5,11,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNFEMTWSJTTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428098
Record name N-(4-methoxyphenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37656-54-5
Record name N-(4-methoxyphenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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